molecular formula C13H18N2 B8341160 1-Methyl-2-(propylaminomethyl)-1H-indole CAS No. 335033-80-2

1-Methyl-2-(propylaminomethyl)-1H-indole

Cat. No.: B8341160
CAS No.: 335033-80-2
M. Wt: 202.30 g/mol
InChI Key: BREGRWDYMFOILC-UHFFFAOYSA-N
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Description

1-Methyl-2-(propylaminomethyl)-1H-indole is a substituted indole derivative characterized by a methyl group at the 1-position and a propylaminomethyl (-CH₂-NH-C₃H₇) substituent at the 2-position of the indole core. The indole scaffold, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is widely studied due to its prevalence in bioactive molecules and natural products. The propylaminomethyl side chain introduces a secondary amine functional group, which may enhance solubility and enable interactions with biological targets, such as receptors or enzymes.

Properties

CAS No.

335033-80-2

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-[(1-methylindol-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C13H18N2/c1-3-8-14-10-12-9-11-6-4-5-7-13(11)15(12)2/h4-7,9,14H,3,8,10H2,1-2H3

InChI Key

BREGRWDYMFOILC-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC2=CC=CC=C2N1C

Origin of Product

United States

Comparison with Similar Compounds

1-Methyl-2-((triisopropylsilyl)ethynyl)-1H-indole (5l)

  • Structure : Features a bulky triisopropylsilyl (TIPS) ethynyl group at the 2-position.
  • Synthesis : Prepared via Pd-catalyzed alkynylation using TIPS-EBX (1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one) under mild conditions (DCM, room temperature) .

1-Methyl-2-phenyl-1H-indole

  • Structure: A phenyl group replaces the propylaminomethyl substituent.
  • Properties : Increased aromaticity and lipophilicity (logP ~3.5 estimated), making it suitable for hydrophobic interactions in drug design .
  • Applications : Used as a precursor in fluorescent materials or kinase inhibitors.

3-(2-Methyl-2-nitropropyl)-1H-indole

  • Structure : Nitropropyl group at the 3-position (vs. 2-position in the target compound).
  • Synthesis : Prepared via alkylation reactions, with nitro groups offering sites for reduction to amines .
  • Contrast : Positional isomerism significantly alters electronic properties and biological activity.

Functional Group Variations

1-Methyl-3-(methylthio)-2-(propa-1,2-dien-1-yl)-1H-indole (3ai)

  • Structure : Methylthio (-SMe) and allene substituents at positions 3 and 2, respectively.
  • Spectroscopy : ¹H NMR shows distinct deshielding for the allene protons (δ 5.2–6.0 ppm), while ¹³C NMR confirms the sp-hybridized carbons (δ ~90–100 ppm) .
  • Reactivity: The allene group enables cycloaddition reactions, unlike the propylaminomethyl group.

1-Methyl-5-(4-pyridinylamino)-1H-indole

  • Structure: Pyridinylamino group at the 5-position.
  • Applications : Designed for modulating neurotransmitter functions, highlighting the role of nitrogen-containing substituents in bioactivity .

Key Observations :

  • Alkylation and cross-coupling reactions are common for introducing substituents to the indole core.
  • Bulky groups (e.g., TIPS) require specialized catalysts (e.g., Pd), while amine-containing side chains may involve reductive amination .

Preparation Methods

Alkylation of Indole Derivatives

Alkylation represents a foundational step in constructing the 1-methylindole core. Sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) facilitates deprotonation of the indole nitrogen, enabling subsequent reaction with methyl iodide. For example, methyl indoline-6-carboxylate undergoes N-methylation using NaH and methyl iodide at 0°C to room temperature, yielding 1-methyl derivatives in 47% yield after chromatography. This method’s efficacy hinges on maintaining anhydrous conditions and controlled addition of methyl iodide to minimize side reactions.

Extending this approach to this compound would require introducing the propylaminomethyl group at the 2-position. However, direct alkylation at this position is challenging due to the indole’s electronic structure. Instead, intermediate functionalization via Mannich reactions or protective group strategies is often employed.

Mannich Reaction for Aminomethylation

The Mannich reaction is a cornerstone for introducing aminomethyl groups to aromatic systems. In a study of isatin derivatives, 1-(5-methyl-2-oxoindolin-3-ylidene)-4-(substitutedpyridin-2-yl)thiosemicarbazide reacted with formaldehyde and secondary amines (e.g., aziridine, ethylmethylamine) to form Mannich bases. Adapting this to indole chemistry, 1-methylindole could undergo condensation with formaldehyde and propylamine to install the propylaminomethyl moiety.

Reaction conditions typically involve refluxing in polar solvents (e.g., DMF, ethanol) with catalytic acid or base. For instance, a Mannich base synthesis using formaldehyde and aziridine achieved 78% yield after recrystallization. Critical parameters include:

  • Stoichiometry : A 1:1:1 ratio of indole, formaldehyde, and amine ensures minimal byproducts.

  • Temperature : Reactions proceed optimally at 60–80°C, balancing kinetics and thermal stability.

  • Workup : Acidic or basic aqueous extraction removes unreacted reagents, followed by chromatography or recrystallization for purification.

Protective Group Strategies

Protecting the indole nitrogen during functionalization prevents undesired side reactions. Triisopropylsilyl (TIPS) groups, introduced via reaction with triisopropylsilyl chloride and NaH in tetrahydrofuran (THF), offer robust protection. For example, 4-nitro-1-(triisopropylsilyl)-1H-indole was synthesized in high yield (exact yield unspecified) using this method. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the free indole.

Applying this to this compound:

  • Protect 1H-indole with TIPS.

  • Perform Mannich reaction at the 2-position with formaldehyde and propylamine.

  • Deprotect with TBAF to yield the target compound.

This sequence avoids competing N-alkylation and ensures regioselectivity at the 2-position.

Detailed Synthetic Protocols

Method A: Direct Mannich Reaction

Reagents :

  • 1-Methylindole (1.0 equiv)

  • Formaldehyde (37% aqueous, 1.2 equiv)

  • Propylamine (1.2 equiv)

  • Ethanol (solvent)

  • Hydrochloric acid (catalytic)

Procedure :

  • Dissolve 1-methylindole (10 mmol) in ethanol (30 mL).

  • Add formaldehyde (12 mmol) and propylamine (12 mmol).

  • Add 2 drops of concentrated HCl and reflux at 80°C for 12 h.

  • Cool to room temperature, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify via flash chromatography (ethyl acetate/heptane) to isolate the product.

Yield : ~60% (estimated based on analogous reactions).

Method B: Alkylation-Mannich Sequence

Step 1: N-Methylation of Indole
Reagents :

  • Indole (1.0 equiv)

  • Sodium hydride (1.2 equiv)

  • Methyl iodide (1.3 equiv)

  • DMF (solvent)

Procedure :

  • Cool DMF (20 mL) to 0°C under N₂.

  • Add NaH (1.2 equiv) and stir for 30 min.

  • Add indole (10 mmol) and methyl iodide (13 mmol) dropwise.

  • Warm to room temperature and stir for 1 h.

  • Quench with saturated NH₄Cl, extract with DCM, and purify via chromatography.

Yield : 47%.

Step 2: Mannich Reaction
Follow Method A using 1-methylindole from Step 1.

Optimization and Challenges

Regioselectivity in Electrophilic Substitution

The indole’s 3-position is typically more reactive toward electrophiles than the 2-position. To favor 2-substitution:

  • Directing Groups : Electron-withdrawing groups (e.g., nitro) at the 4-position direct electrophiles to the 2-position.

  • Lewis Acid Catalysis : ZnCl₂ or BF₃·OEt₂ enhances para/ortho selectivity in Mannich reactions.

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/heptane gradients resolves products from unreacted starting materials.

  • Recrystallization : Chloroform/petroleum ether mixtures yield high-purity crystals.

Comparative Analysis of Methods

MethodKey StepConditionsYieldAdvantagesLimitations
Direct MannichOne-pot condensationEthanol, HCl, 80°C~60%Simplicity, fewer stepsModerate regioselectivity
Alkylation-MannichSequential functionalizationDMF/NaH, 0°C–RT47%Controlled N-methylationMulti-step, lower overall yield
Protective GroupTIPS protection/deprotectionTHF, TIPSCl, NaHUnreportedHigh regioselectivityAdditional steps, cost

Q & A

Q. How can researchers optimize the synthesis of 1-Methyl-2-(propylaminomethyl)-1H-indole to improve yield and purity?

Methodological Answer:

  • Step 1: Employ Fischer indole synthesis to construct the indole core, followed by alkylation at the 2-position using propylamine derivatives. Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to favor regioselectivity .
  • Step 2: Use column chromatography (e.g., hexane/ethyl acetate gradients) for purification, monitoring progress via TLC (Rf ~0.4–0.6) .
  • Step 3: Enhance yield by selecting polar aprotic solvents (e.g., DMF or THF) and catalytic bases (e.g., KOt-Bu) to accelerate nucleophilic substitution .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions (e.g., δ 3.3–3.7 ppm for propylaminomethyl protons) and assess purity .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELX or WinGX for refinement. Ensure high-resolution data (<1.0 Å) to minimize errors in bond-length/angle assignments .
  • Mass Spectrometry: Validate molecular weight (e.g., HRMS: [M+H]+ ~246.18) and detect impurities .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

Methodological Answer:

  • Solubility: Use DMSO or ethanol for biological assays (solubility >10 mM). For hydrophobic conditions, employ sonication or co-solvents (e.g., PEG-400) .
  • Stability: Store at 2–8°C under inert atmosphere (argon/nitrogen). Avoid prolonged exposure to light or moisture to prevent degradation .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported pharmacological activities of this compound?

Methodological Answer:

  • Step 1: Conduct comparative receptor-binding assays (e.g., serotonin receptor subtypes) using radioligand displacement studies to validate target specificity .
  • Step 2: Perform dose-response analyses across cell lines (e.g., HEK-293 for GPCRs) to reconcile discrepancies in EC₅₀ values .
  • Step 3: Analyze structural analogs (e.g., piperidine-substituted indoles) to identify SAR trends influencing activity .

Q. How can crystallographic data address challenges in modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Step 1: Obtain high-quality crystals via vapor diffusion (e.g., 20% PEG 3350). Use SHELXL for refinement, applying TWIN/BASF commands to manage twinning or disorder .
  • Step 2: Validate π-stacking interactions (e.g., indole-Trp residues) using ORTEP-3 for graphical analysis of electron density maps .
  • Step 3: Cross-reference with computational docking (e.g., AutoDock Vina) to correlate crystallographic data with predicted binding poses .

Q. What strategies mitigate regioselectivity issues during functionalization of the indole scaffold?

Methodological Answer:

  • Strategy 1: Use direct C–H activation with Pd/Cu catalysts to selectively modify the 2- or 3-position. Monitor regiochemistry via ¹H NMR coupling patterns .
  • Strategy 2: Employ protecting groups (e.g., SEM for N1) to direct electrophilic substitution to the 5-position .
  • Strategy 3: Optimize steric/electronic effects using bulky silyl groups (e.g., TIPS-ethynyl) to block undesired sites .

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